![molecular formula C20H24BrN3O B2882372 2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide CAS No. 1448125-40-3](/img/structure/B2882372.png)
2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide
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Overview
Description
2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a chemical compound that has been of great interest to the scientific community due to its potential as a therapeutic agent. This compound has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of intense research.
Scientific Research Applications
Anticancer Activity
This compound has been synthesized and evaluated for its potential as an anticancer agent . It has shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The compound’s efficacy is assessed using the MTT reduction assay, which measures cell viability .
Antiangiogenic Properties
The compound exhibits antiangiogenic effects, meaning it can inhibit the formation of new blood vessels. This is particularly important in cancer treatment as it can prevent tumors from receiving nutrients and oxygen necessary for their growth .
Antioxidant Effects
In the realm of antioxidant activity, this compound has been screened for its ability to scavenge different types of free radicals, including DPPH, hydroxyl, and superoxide radicals. Its antioxidant properties are compared with reference compounds like ascorbic acid .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the structural basis of the compound’s activity. These studies provide insights into how the compound interacts with biological targets, such as TNFα, which is associated with inflammatory responses .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of a variety of amide derivatives . These derivatives are then tested for their biological activities, expanding the potential applications of the original compound .
Study of Biological Processes
Due to its structural similarity to compounds that occur in biological processes, this compound can be used to study the role of cycloalkanes and indazole rings in living organisms. This can provide valuable information for the development of new drugs .
Drug Development
The compound’s ability to inhibit cell viability and angiogenesis makes it a candidate for further drug development. It could potentially lead to the creation of new medications for diseases where cell proliferation and blood vessel formation are factors .
Educational Research
In academic settings, the compound can be used for educational purposes to teach students about organic synthesis, compound naming, and the evaluation of biological activities. It serves as a practical example of how organic chemistry is applied in medicinal research .
Mechanism of Action
Target of Action
Compounds with the indazole moiety have been found to exhibit a wide variety of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate various kinases, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in inflammatory responses and tissue remodeling, suggesting that the compound may have anti-inflammatory effects .
Result of Action
Indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
properties
IUPAC Name |
2-bromo-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c21-17-11-5-3-9-15(17)20(25)22-13-18-16-10-4-6-12-19(16)24(23-18)14-7-1-2-8-14/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKABLUOXVLGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide |
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